molecular formula C20H19N5 B11116212 N-(3,3-diphenylpropyl)-7H-purin-6-amine

N-(3,3-diphenylpropyl)-7H-purin-6-amine

Cat. No.: B11116212
M. Wt: 329.4 g/mol
InChI Key: CXLYQPCQQJJBJM-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,3-diphenylpropyl group. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-7H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,3-diphenylpropylamine and a suitable purine derivative.

    N-Alkylation: The key step involves the N-alkylation of the purine derivative with 3,3-diphenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Diphenylpropyl)acetamide: Similar in structure but with an acetamide group instead of a purine ring.

    N-(3,3-Diphenylpropyl)glycinamide: Contains a glycinamide group instead of a purine ring.

Uniqueness

N-(3,3-diphenylpropyl)-7H-purin-6-amine is unique due to the presence of both the purine ring and the 3,3-diphenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-7H-purin-6-amine

InChI

InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-20(23-13-22-18)25-14-24-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25)

InChI Key

CXLYQPCQQJJBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4

Origin of Product

United States

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